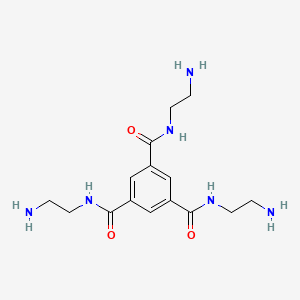

N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide

Description

N¹,N³,N⁵-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide (hereafter referred to by its systematic name) is a symmetrical tricarboxamide derivative featuring a benzene core, three amide linkers, and three 2-aminoethyl substituents. This compound serves as the foundational structure for lipid-like nanoparticles (LLNs) optimized for mRNA delivery. Its derivatives, such as TT3, have demonstrated exceptional efficacy in encapsulating and delivering mRNA encoding therapeutic proteins (e.g., human factor IX) and CRISPR-Cas9 components for gene editing in vivo . Key attributes include:

- Structure: Aromatic core for rigidity, amide groups for hydrogen bonding, and aminoethyl chains for cationic charge to bind nucleic acids.

- Applications: mRNA delivery, gene editing, and co-delivery of diagnostic agents (e.g., MRI contrast agents) .

- Optimization: Orthogonal experimental designs improved TT3 LLNs, achieving a 350-fold increase in luciferase-mRNA transfection efficacy .

Properties

CAS No. |

146669-14-9 |

|---|---|

Molecular Formula |

C15H24N6O3 |

Molecular Weight |

336.39 g/mol |

IUPAC Name |

1-N,3-N,5-N-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide |

InChI |

InChI=1S/C15H24N6O3/c16-1-4-19-13(22)10-7-11(14(23)20-5-2-17)9-12(8-10)15(24)21-6-3-18/h7-9H,1-6,16-18H2,(H,19,22)(H,20,23)(H,21,24) |

InChI Key |

XIZBOOGJWNVPFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)NCCN)C(=O)NCCN)C(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Triethyl Benzene-1,3,5-Tricarboxylate

The most widely documented method involves a two-step process: esterification of benzene-1,3,5-tricarboxylic acid followed by amidation with ethylenediamine.

Esterification of Benzene-1,3,5-Tricarboxylic Acid

The first step converts benzene-1,3,5-tricarboxylic acid into its triethyl ester. This is achieved by refluxing the acid in ethanol under acidic conditions.

Procedure :

- Reactants : Benzene-1,3,5-tricarboxylic acid (1.5 g), absolute ethanol (50 mL), dry HCl gas.

- Conditions : HCl gas is bubbled into the ethanol-acid mixture, followed by reflux at 80°C for 5 hours.

- Workup : The mixture is cooled, yielding needle-like crystals of triethyl benzene-1,3,5-tricarboxylate. The product is filtered, washed with diethyl ether, and dried under vacuum.

Key Data :

Amidation with Ethylenediamine

The triethyl ester is reacted with excess ethylenediamine to form TAT.

Procedure :

- Reactants : Triethyl benzene-1,3,5-tricarboxylate (5.1 mmol), ethylenediamine (20 mL).

- Conditions : The ester is added dropwise to ethylenediamine at 0°C under nitrogen, stirred for 24 hours at room temperature.

- Workup : Excess ethylenediamine is removed via rotary evaporation. The residue is precipitated with cold diethyl ether, filtered, and vacuum-dried.

Key Data :

Table 1: Characterization Data for TAT

Alternative Route via Benzene-1,3,5-Tricarbonyl Chloride

While less common, TAT can be synthesized directly from benzene-1,3,5-tricarbonyl chloride. This method avoids esterification but requires stringent anhydrous conditions.

Procedure :

- Reactants : Benzene-1,3,5-tricarbonyl chloride (1 equiv.), ethylenediamine (3 equiv.).

- Conditions : Reaction in dry tetrahydrofuran (THF) at 0°C, stirred for 12 hours.

- Workup : The product is precipitated with hexane, filtered, and recrystallized from methanol.

Key Data :

Optimization Strategies

Solvent and Temperature Control

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Esterification-Amidation Route | Acid Chloride Route |

|---|---|---|

| Yield | 65% | 50–60% |

| Purity | High (elemental analysis) | Moderate |

| Reaction Time | 24 hours | 12 hours |

| Side Products | Minimal | Oligomers |

| Scalability | Suitable for gram-scale | Limited by solvent |

The esterification-amidation route is preferred for its reproducibility and higher yields, despite longer reaction times.

Industrial-Scale Considerations

Patents describe microfluidic devices for continuous-flow synthesis, enhancing control over particle size and polydispersity. For instance, lipid-polymer hybrid nanoparticles (LPNs) incorporating TAT are formulated using ethanol-phase mixing and tangential flow filtration.

Table 3: Industrial Formulation Parameters

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (TAT:DOPE:Cholesterol) | 20:30:40 | |

| Particle Size | 80–120 nm | |

| Zeta Potential | +20 to +25 mV |

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide groups can be reduced to amines under specific conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Introduction to N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide

This compound is a compound with significant potential in various scientific research applications, particularly in the fields of materials science, medicinal chemistry, and supramolecular chemistry. This compound is characterized by its unique molecular structure, which includes three aminoethyl groups attached to a benzene ring that is further substituted with three carboxamide groups.

Supramolecular Chemistry

This compound has been explored for its ability to form supramolecular structures. The presence of multiple hydrogen bond donor sites allows for the formation of complex architectures through non-covalent interactions. This property facilitates the development of materials with specific mechanical and thermal properties.

Case Study: Self-Assembly Behavior

Research has demonstrated that compounds based on benzene-1,3,5-tricarboxamide motifs can self-assemble into columnar structures in solution. The self-assembly is driven by π–π stacking interactions and hydrogen bonding, leading to the formation of nanofibers and other hierarchical structures .

Drug Delivery Systems

Due to its biocompatibility and ability to interact with biological molecules, this compound is being investigated as a potential drug delivery vehicle. Its structure can be modified to enhance solubility and target specific tissues or cells.

Case Study: Targeted Drug Delivery

Studies have shown that functionalized derivatives of this compound can encapsulate therapeutic agents and release them in a controlled manner. This capability is particularly relevant for cancer therapies where targeted delivery minimizes side effects while maximizing therapeutic efficacy .

Catalysis

The compound's amino groups can serve as active sites for catalytic reactions. Research indicates that it can be used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations.

Case Study: Catalytic Activity

Investigations into the use of this compound as a ligand have shown promising results in facilitating cross-coupling reactions. The tunability of its structure allows for optimization in catalytic processes .

Material Science

In material science, this compound has potential applications in the development of new polymers and composites. Its ability to form hydrogen bonds can be exploited to create strong yet flexible materials.

Mechanism of Action

The mechanism of action of N1,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide involves its ability to form stable complexes with nucleic acids, facilitating their delivery into cells. The compound’s lipid-like properties enable it to interact with cell membranes, promoting the uptake of the encapsulated payload. Additionally, the presence of amino groups allows for the formation of hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Insights

Aromatic vs. Aliphatic Substituents

- Aromatic Groups (e.g., indolyl, pyridyl): Enhance molecular recognition via π-π stacking and hydrogen bonding. For example, indole-based derivatives excel in anion sensing , while pyridyl groups govern gelation properties .

- Aliphatic Chains (e.g., aminoethyl, mercaptoethyl): Improve solubility and enable dynamic interactions. Aminoethyl chains in the parent compound facilitate mRNA binding, while thiolated variants enable redox-responsive drug release .

Isosteric Replacements

- Tetrazole Isosteres : N¹,N³,N⁵-Tris(tetrazolylphenyl)benzene-1,3,5-tricarboxamide mimics carboxylic acids, offering similar electronic properties but enhanced metabolic stability .

Biodegradability and Toxicity

- The parent compound’s derivatives incorporate biodegradable ester chains (e.g., TT3) to reduce long-term toxicity, a critical advancement over non-degradable lipid nanoparticles .

Research Findings and Performance Metrics

- mRNA Delivery Efficiency: TT3 LLNs restored human factor IX to normal levels in deficient mice and achieved >95% gene knockout in CRISPR-Cas9 studies .

- Gelation Properties : Pyridyl-based tricarboxamides form stable gels via hydrogen bonding, whereas N-oxide modifications reduce gelation capacity by disrupting intermolecular interactions .

- Ion Selectivity : Hexa(alkyl) derivatives separate UO₂²⁺ and Th⁴⁺ with high selectivity, attributed to alkyl chain length tuning .

Q & A

Q. What is the structural composition of TT, and how does it contribute to mRNA delivery systems?

TT consists of a central benzene ring with three amide linkers, each connected to a 2-aminoethyl chain. This structure enables self-assembly into lipid-like nanoparticles (LLNs) through hydrophobic interactions and hydrogen bonding. The amino groups facilitate mRNA encapsulation via electrostatic interactions, while the hydrophobic chains enhance cellular uptake. TT-based LLNs have demonstrated high mRNA entrapment efficiency (>90%) and transfection efficiency improvements exceeding 350-fold in optimized formulations .

Q. What synthesis and characterization methods are standard for TT and its derivatives?

TT derivatives are synthesized via amidation reactions between benzene-1,3,5-tricarboxylic acid chloride and 2-aminoethylamine under inert conditions. Characterization includes:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via chemical shifts (e.g., 1H NMR in DMSO-d6 for mercaptoethyl derivatives) .

- Mass Spectrometry : Validates molecular weight (e.g., MALDI-TOF-MS for pyridyl derivatives) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, showing decomposition temperatures >250°C for alkyl-chain variants .

Advanced Research Questions

Q. How can orthogonal experimental design optimize TT-derived nanoparticle formulations for mRNA delivery?

Orthogonal arrays evaluate multiple formulation parameters (e.g., lipid-to-mRNA ratio, polymer additives, PEGylation) with minimal experiments. For example, screening 32 of 512 possible combinations identified TT3-LLNs as optimal, achieving a 350-fold increase in luciferase-mRNA transfection efficiency. Key parameters include:

Q. What methodologies resolve contradictions between physicochemical properties (e.g., zeta potential) and mRNA delivery efficiency in TT-based systems?

While zeta potential (surface charge) often correlates with cellular uptake, TT3-LLNs with neutral or slightly negative charges (e.g., -5 mV) exhibit high efficiency due to:

- Endosomal Escape : Enhanced by pH-responsive amino groups.

- Membrane Fusion : Facilitated by lipid chain fluidity. Conflicting data are analyzed using multivariate regression, revealing that entrapment efficiency (>90%) and lipid chain length (C12-C18) are stronger predictors of efficacy than zeta potential alone .

Q. How can TT-based nanoparticles be engineered for co-delivery of mRNA and diagnostic agents?

Dual-functional TT3-Gd18 LLNs encapsulate mRNA (91% efficiency) and gadolinium (Gd) MRI contrast agents (74% efficiency) via microfluidic mixing. Key steps include:

- Component Ratio Optimization : Balancing cationic lipid (TT3) and chelating agents for Gd integration.

- In Vivo Validation : Demonstrates concurrent gene editing (e.g., Pcsk9 knockout) and MRI signal enhancement in murine models . This theranostic platform enables real-time tracking of mRNA delivery .

Q. What structural modifications of TT enhance its self-assembly and stability in supramolecular systems?

Substituting alkyl chains with pyridyl or siloxane groups alters self-assembly kinetics and thermal stability. For example:

- Pyridyl Derivatives (TA1/TA2) : Form hydrogen-bonded networks in polar solvents, enhancing crystallinity .

- Siloxane-Functionalized TT : Exhibits liquid crystalline behavior at >150°C, enabling applications in high-temperature nanomaterials . Computational modeling (e.g., DFT) predicts assembly pathways, validated via small-angle X-ray scattering (SAXS) .

Methodological Considerations

- Conflict Resolution : Use design-of-experiments (DoE) software (e.g., JMP, Minitab) to analyze interactions between formulation variables.

- Co-Delivery Systems : Prioritize biocompatible polymers (e.g., DOPE, PLGA) to stabilize TT-based hybrids without compromising mRNA integrity .

- Data Reproducibility : Standardize nanoparticle synthesis protocols (e.g., microfluidic mixing parameters) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.